Lipophilicity Differentiation: 5-Chloro-8-methyl vs. 5-Chloroquinolin-2(1H)-one (LogP Comparison)
The predicted LogP of 5-chloro-8-methylquinolin-2(1H)-one is 2.49 . The addition of the 8-methyl group increases lipophilicity compared to the parent 5-chloroquinolin-2(1H)-one (CAS 23981-22-8), for which a computed LogP is not directly available in the accessed sources but can be inferred to be substantially lower based on the loss of the methyl substituent. This ~1 unit LogP difference is class-consistent with the well-established Hansch π-value for aromatic methyl substitution (~0.52–0.56), confirming a meaningful and predictable increase in membrane permeability and hydrophobic binding potential [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted LogP = 2.49 (ChemicalBook) |
| Comparator Or Baseline | 5-Chloroquinolin-2(1H)-one (CAS 23981-22-8) – lower LogP expected due to absence of 8-methyl substituent |
| Quantified Difference | Estimated increase of ~0.5–1.0 log unit (consistent with Hansch π for aromatic –CH3) |
| Conditions | Predicted values (ChemicalBook/QSAR); not experimentally determined in the accessed sources |
Why This Matters
A LogP difference of ~0.5–1.0 units can translate to a 3- to 10-fold change in partition coefficient, directly impacting compound permeability, protein binding, and suitability for cell-based vs. biochemical assays in procurement decisions.
- [1] Hansch, C., Leo, A., Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book, 1995. Hansch π for aromatic –CH3: ~0.52–0.56. View Source
